
2-Ethynyl-6-methoxyoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-6-methoxyoxane is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the oxane family, which is a group of organic compounds that contain a six-membered ring with five carbon atoms and one oxygen atom. In
Mécanisme D'action
The mechanism of action of 2-Ethynyl-6-methoxyoxane is not yet fully understood. However, it is believed that this compound interacts with the electron transport chain in cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-Ethynyl-6-methoxyoxane has both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes such as cytochrome P450. Physiologically, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethynyl-6-methoxyoxane in lab experiments is its excellent electron transport properties. This makes it a suitable candidate for use in organic electronic devices. However, one of the main limitations is that the mechanism of action of this compound is not yet fully understood, which makes it difficult to predict its effects on cells.
Orientations Futures
There are several future directions for research on 2-Ethynyl-6-methoxyoxane. One of the most significant is in the field of cancer treatment. Further studies are needed to determine the mechanism of action of this compound and its potential for use in cancer therapy. Additionally, research is needed to explore the potential use of this compound in other applications such as organic electronics and catalysis.
Méthodes De Synthèse
The synthesis of 2-Ethynyl-6-methoxyoxane can be achieved through a multi-step process. The first step involves the reaction of 2,4-dimethoxy-6-methylpyrimidine with acetylene in the presence of a palladium catalyst. This reaction produces 2-Ethynyl-6-methoxy-4-methylpyrimidine. The second step involves the reaction of this intermediate compound with sodium hydride in the presence of a solvent such as dimethylformamide. This reaction produces 2-Ethynyl-6-methoxyoxane.
Applications De Recherche Scientifique
2-Ethynyl-6-methoxyoxane has been found to have potential applications in various scientific research fields. One of the most significant applications is in the field of organic electronics. This compound has been found to have excellent electron transport properties, making it a suitable candidate for use in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
Propriétés
Numéro CAS |
128176-26-1 |
|---|---|
Nom du produit |
2-Ethynyl-6-methoxyoxane |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-ethynyl-6-methoxyoxane |
InChI |
InChI=1S/C8H12O2/c1-3-7-5-4-6-8(9-2)10-7/h1,7-8H,4-6H2,2H3 |
Clé InChI |
NTGGPPNELOVELW-UHFFFAOYSA-N |
SMILES |
COC1CCCC(O1)C#C |
SMILES canonique |
COC1CCCC(O1)C#C |
Synonymes |
2H-Pyran, 2-ethynyltetrahydro-6-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
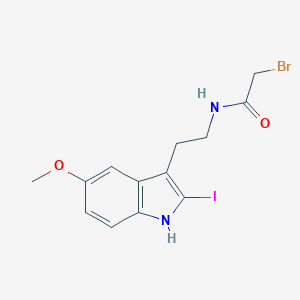


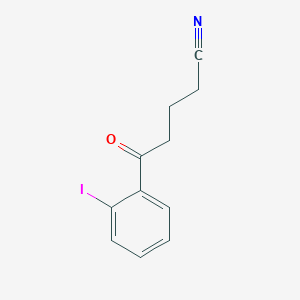
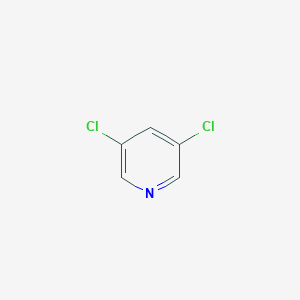
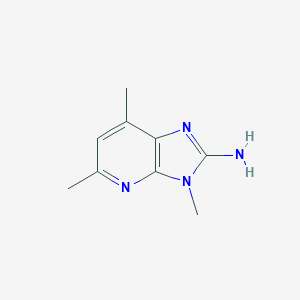
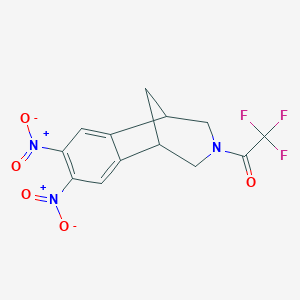


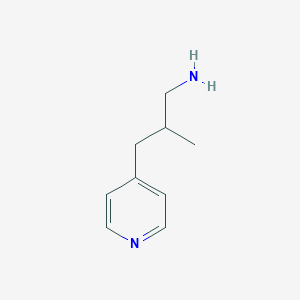
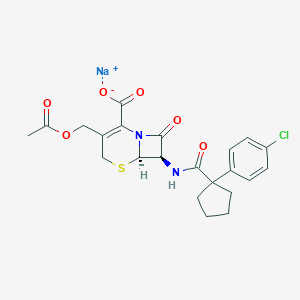
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)
